[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3-methyl-
Description
[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3-methyl- is a heterocyclic compound featuring a fused triazole-triazine core with a methyl group at position 2. This scaffold is structurally related to the antiviral drug Riamilovir (Triazavirin®), which contains a 3-nitro-7-(methylsulfanyl) substituent and has demonstrated efficacy against influenza and SARS-CoV-2 . The triazolo-triazinone system is notable for its planar, aromatic structure, enabling diverse electronic interactions critical for biological activity.
Structure
3D Structure
Properties
CAS No. |
57250-39-2 |
|---|---|
Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H5N5O/c1-3-4(11)10-5(9-8-3)6-2-7-10/h2H,1H3,(H,6,7,9) |
InChI Key |
QQCSATCWULONJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N=CNN2C1=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Cyanoacetic Acid Derivatives
A foundational approach involves cyclocondensation reactions between 4-amino-6- tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one and cyanoacetic acid derivatives in pyridine . This method proceeds via nucleophilic attack of the amino group on the cyano carbon, followed by cyclodehydration to form the pyrazolo[5,1-c][1, triazine core. Key steps include:
-
Reaction Conditions : Pyridine as solvent and base, reflux at 110°C for 12 hours.
-
Functionalization : Subsequent hydrolysis of ester moieties using aqueous HCl yields carboxylic acid intermediates, which undergo decarboxylation under halo-decarboxylation conditions (e.g., Br₂ in CH₃COOH) .
Mechanistic Insight : The electron-withdrawing cyano group activates the triazine ring for nucleophilic substitution, ensuring regioselective formation of the 3-methyl derivative .
Oxidative Cyclization Using Palladium Catalysts
Oxidative cyclization of amidrazones in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and palladium on carbon (Pd/C) offers a robust pathway . This method is particularly effective for introducing acetyl or ester functionalities at the C(3) position:
-
Substrate Preparation : Amidrazones are synthesized via Japp–Klingemann reaction of chlorohydrazones with anilines.
-
Cyclization : Oxidative coupling under Pd/C catalysis (5 mol%) and DBU (1.2 equiv) in toluene at 80°C for 24 hours yields 1,4-dihydrobenzo[ e] triazines .
-
Post-Functionalization : Hydrolysis of ester groups with aqueous NaOH followed by oxidative decarboxylation introduces the 3-methyl substituent .
Advantages : High thermal stability (up to 250°C) and compatibility with electron-withdrawing/donating groups .
Hydrazinolysis and Cyclocondensation
Hydrazinolysis of chlorinated intermediates enables the formation of hydrazinyltriazines, which undergo cyclocondensation with electrophiles :
-
Step 1 : Treatment of 3-chloro-8-phenyl-6-(thiophen-2-yl)-6,7-dihydro-4 H-pyrimido[2,1- c] triazin-4-one with hydrazine hydrate forms hydrazinyltriazine .
-
Step 2 : Cyclocondensation with phenacyl bromide or triethyl orthoformate at 60°C produces triazolotriazine derivatives .
Yield Optimization : Excess hydrazine (3 equiv) and prolonged reaction times (48 hours) improve yields to 70–85% .
One-Pot Synthesis via Sequential Amination and Cyclization
A patent-pending one-pot method streamlines synthesis using sodium hypochlorite and formamide :
-
Amination : Ethyl 1H-pyrrole-2-carboxylate reacts with sodium hypochlorite and methyltrioctylammonium chloride (Aliquat-336) in MTBE, forming N-aminated intermediates .
-
Cyclization : Heating with formamide and ammonium acetate at 135°C for 12 hours under nitrogen affords the triazine core .
Key Parameters :
-
Temperature control (25–35°C during amination; 130–140°C for cyclization).
-
Catalyst recycling: Pd/C can be reused up to three times without yield loss .
Bromination and Reduction Strategies
Selective bromination at the C(8) position followed by reduction introduces methyl groups via Li/Br exchange :
-
Bromination : Treating pyrazolotriazine with trimethylsilylbromide and tert-butyl nitrite at −20°C introduces bromine .
-
Reduction : n-Butyllithium-mediated Li/Br exchange at −78°C, followed by protonation, yields 3-methyl derivatives .
Regioselectivity : Electron-deficient triazines favor bromination at C(8), while electron-rich analogs react at C(6) .
Comparative Analysis of Synthetic Routes
Mechanistic Considerations
-
Cyclocondensation : Proceeds via a six-membered transition state, where the amino group attacks the electrophilic carbon of cyanoacetic acid .
-
Oxidative Cyclization : Pd/C facilitates dehydrogenation, forming aromatic triazines via radical intermediates .
-
Li/Br Exchange : Lithium-halogen exchange occurs preferentially at sterically accessible positions, enabling directed functionalization .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the triazole or triazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as amines and thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolotriazine oxides, while substitution reactions can introduce various functional groups onto the triazole or triazine rings .
Scientific Research Applications
Antiviral Properties
One of the most significant applications of [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one derivatives is their antiviral activity. Research has shown that compounds within this class exhibit efficacy against various viral pathogens:
- Riamilovir (Triazavirin) : This antiviral drug contains fragments of the [1,2,4]triazolo[5,1-c][1,2,4]triazin-7-one structure and demonstrates activity against SARS-CoV-2. Studies indicate that these compounds can inhibit viral replication by interfering with viral RNA synthesis and transcription processes .
Anticancer Activity
Several studies have reported the anticancer potential of [1,2,4]triazolo[5,1-c][1,2,4]triazin derivatives. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The triazole ring system is believed to interact with DNA and RNA structures within cancer cells, disrupting their function and leading to cell death. This makes them promising candidates for further development in cancer therapeutics .
Pesticidal Activity
The compound also exhibits potential as a pesticide. Research indicates that derivatives of [1,2,4]triazolo[5,1-c][1,2,4]triazin can act as effective fungicides and herbicides:
- Fungicidal Properties : Compounds in this class have shown effectiveness against various fungal pathogens affecting crops. They work by inhibiting key metabolic pathways in fungi .
Synthetic Methods
The synthesis of [1,2,4]triazolo[5,1-c][1,2,4]triazin derivatives has been extensively studied. Common synthetic routes include:
- Cyclization Reactions : Various cyclization methods are employed to construct the triazole ring system from simpler precursors.
- Functionalization : Post-synthesis modifications allow for the introduction of different substituents on the triazole ring to enhance biological activity .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Riamilovir | Antiviral | Demonstrated significant inhibition of SARS-CoV-2 replication in vitro. |
| Anticancer research | Cancer therapy | Induced apoptosis in various cancer cell lines with minimal toxicity to normal cells. |
| Agricultural trials | Pesticide | Effective against common fungal pathogens with lower environmental impact compared to traditional pesticides. |
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed bioactivity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitro group in Triazavirin enhances electrophilicity, facilitating nucleophilic substitutions critical for antiviral activity .
- Biological Activity : Nitro-substituted derivatives (e.g., Triazavirin) exhibit antiviral properties, while methyl groups may favor pharmacokinetic optimization (e.g., lipophilicity, membrane permeability) .
- Energetic Materials: Nitro and amino substituents at positions 3 and 7 confer explosive properties due to high nitrogen content and density (e.g., 3,7-dinitro derivatives outperform RDX in detonation velocity) .
Physicochemical and Structural Properties
- Crystal Packing : Bromo-substituted pyrazolo-triazines (e.g., 7-bromo-3-tert-butyl derivatives) exhibit dense halogen bonding networks, whereas methyl groups contribute to hydrophobic interactions .
- Thermal Stability : Nitro-substituted compounds (e.g., 3,7-dinitro-triazin-4-amine) display high thermal stability (>200°C), making them suitable for energetic applications. Methyl derivatives likely have lower thermal resilience .
Biological Activity
The compound [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3-methyl- is part of a significant class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological properties, synthetic methods, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C8H10N6O
- Molecular Weight : 206.21 g/mol
- CAS Number : 123606-04-2
The structure features a fused triazole and triazinone ring system that is crucial for its biological activity.
Antiviral Activity
Research indicates that derivatives of the triazolo[5,1-c][1,2,4]triazin framework exhibit antiviral properties. For example, the antiviral drug Riamilovir (Triazavirin®), which includes this structural motif, has shown efficacy against SARS-CoV-2. The development of new derivatives continues to be an area of active research due to their potential to combat viral infections .
Antitumor Activity
Several studies have reported on the antitumor properties of related compounds. For instance:
- A series of 1,5-disubstituted 1,2,4-triazoles demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism involved inhibition of tubulin polymerization and induction of apoptosis in treated cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| CA-4 | 4 ± 1 | HeLa |
| Compound A | 180 ± 50 | HeLa |
| Compound B | >10 | HeLa |
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been explored. Some compounds have shown effectiveness against a range of bacterial strains. The specific mechanisms often involve disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .
Synthetic Approaches
The synthesis of [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one derivatives typically involves strategies such as:
- Cyclization reactions using hydrazine derivatives and various carbonyl compounds.
- Multi-step synthetic pathways that allow for functionalization at different positions on the triazole ring to enhance biological activity .
Study on Antitumor Activity
A notable study evaluated a series of triazolo derivatives for their anticancer effects. The results indicated that specific substitutions on the triazole ring significantly impacted the potency against tumor cells. Notably:
- Compounds with methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts .
Study on Antiviral Efficacy
In another investigation focusing on antiviral properties against SARS-CoV-2:
Q & A
What regioselective synthesis methods are available for 3-methyl derivatives of [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one?
Level : Basic
Methodological Answer :
Two primary regioselective approaches are documented:
- Vorbrüggen Glycosylation : Reacting the triazolotriazinone core with protected sugar derivatives under controlled conditions (e.g., trimethylsilyl triflate as a catalyst in acetonitrile) ensures β-configuration in nucleoside analogs .
- Sodium Salt Condensation : Alkylation of sodium salts (generated via deprotonation with NaH) with 1-bromo-sugar derivatives in aprotic solvents like DMF achieves regioselectivity at the N(1) position .
Key challenges include avoiding competing N(3) or N(4) alkylation, which requires precise stoichiometry and temperature control (typically 0–25°C).
How does the nitro group in 3-methyltriazolotriazinones participate in nucleophilic substitution with biological thiols?
Level : Advanced
Methodological Answer :
The nitro group undergoes nucleophilic aromatic substitution (SNAr) with thiol-containing biomolecules (e.g., cysteine, glutathione). For example:
- Cysteine Interaction : In ethanol with sodium bicarbonate, the nitro group is replaced by a cysteine thiol, forming 3-(2-amino-2-carboxyethylsulfanyl) derivatives. Reaction progress is monitored via <sup>1</sup>H NMR, where SCH2 proton signals (δ 3.88–4.18 ppm) confirm substitution .
- Glutathione Interaction : Similar substitution occurs with glutathione, mimicking metabolic interactions with viral proteins. The reaction requires 1:1 molar ratios and yields covalent adducts, as validated by LC-MS and column chromatography (eluent: BuOH–AcOH–H2O) .
These reactions model potential antiviral mechanisms, where nitro group displacement disrupts viral protein function .
What spectroscopic techniques confirm the structure of alkylated triazolotriazinone derivatives?
Level : Basic
Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Methylsulfanyl groups appear as singlets (δ ~2.5 ppm for S–CH3). Allyl or propargyl substituents show characteristic alkene/proton signals (e.g., allyl CH2 at δ 4.5–5.5 ppm) .
- X-ray Crystallography : Resolves regiochemistry in glycosylated derivatives, confirming β-configuration via bond angles and torsion metrics .
- Elemental Analysis : Validates purity (>95%) by matching calculated and observed C/H/N/S ratios .
How do computational approaches predict the binding affinity of 3-methyltriazolotriazinones to viral proteases?
Level : Advanced
Methodological Answer :
- Density Functional Theory (DFT) : Models electronic interactions between the nitro group and protease active sites (e.g., SARS-CoV-2 M<sup>pro</sup>). Calculations at the B3LYP/6-31G* level predict hydrogen bonding with Cys145 and His41 residues .
- Molecular Docking : Using AutoDock Vina, derivatives are docked into PDB structures (e.g., 3LZG for hemagglutinin). Binding scores correlate with substituent electronegativity; nitro and methylsulfanyl groups enhance affinity via hydrophobic and dipole interactions .
How do structural modifications at the 7-position affect antiviral efficacy?
Level : Advanced
Methodological Answer :
- Methylsulfanyl vs. Hydroxyethyloxymethyl : Methylsulfanyl derivatives (e.g., Riamilovir) show broad-spectrum activity against ssRNA viruses (Zika, flaviviruses) by inhibiting viral replication (~IC50 1–5 µM). Hydroxyethyloxymethyl analogs, mimicking furanosyl moieties, enhance solubility but reduce cellular uptake .
- Nitro Group Retention : Essential for activity; substitution with electron-withdrawing groups (e.g., Br) diminishes efficacy by altering redox potential .
What challenges arise in achieving regioselectivity during triazolotriazinone glycosylation?
Level : Basic
Methodological Answer :
- Competing Alkylation Sites : N(1) vs. N(3)/N(4) selectivity depends on:
- Purification : Regioisomers are separated via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol .
What mechanistic insights explain metabolic transformations of triazolotriazinones?
Level : Advanced
Methodological Answer :
- Nitro Group Reduction : In vivo reduction to amino derivatives occurs via hepatic NADPH-dependent enzymes, enhancing solubility but reducing antiviral activity .
- Glutathione Conjugation : Covalent adduct formation (e.g., 3-(glutathion-S-yl) derivatives) mimics detoxification pathways, as shown in HPLC-MS studies with rat liver microsomes .
How are tricyclic systems synthesized from 3-methyltriazolotriazinones?
Level : Basic
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
